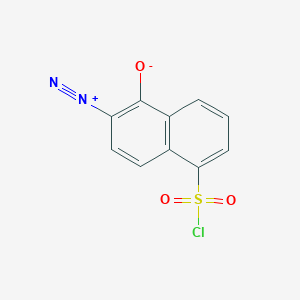

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Descripción

Propiedades

IUPAC Name |

5-chlorosulfonyl-2-diazonionaphthalen-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQQBMOSBPOYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3770-97-6 | |

| Record name | 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3084 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinonediazide-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3770-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diazo-1-naphthol-5-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, a prominent member of the diazonaphthoquinone (DNQ) class of compounds, stands as a cornerstone in the field of photolithography and a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on the mechanistic underpinnings of its functionality. As a senior application scientist, the following sections are designed to offer not only a repository of technical data but also field-proven insights to aid in its effective utilization.

Chemical Identity and Physicochemical Properties

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is a multifaceted organic compound with several recognized synonyms, including 2-Diazo-1-naphthol-5-sulfonyl chloride and 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride.[1][2] Its unique structure, incorporating a naphthalene backbone, a sulfonyl chloride group, a ketone, and a diazo functional group, dictates its distinct chemical behavior.

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-chlorosulfonyl-2-diazonionaphthalen-1-olate | [2] |

| CAS Number | 3770-97-6, 138863-74-8 | [1][3] |

| Molecular Formula | C₁₀H₅ClN₂O₃S | [2][3][4] |

| Molecular Weight | 268.68 g/mol | [1][2][3][4] |

| Appearance | White to light-colored crystalline solid | [2][3] |

| Solubility | Insoluble in water. Soluble in chloroform. | [2][3][5] |

| Melting Point | ~70°C | [3] |

| InChI Key | DZQQBMOSBPOYFX-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

The structural integrity and purity of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- are routinely confirmed using a suite of spectroscopic techniques. The expected spectral features are summarized in Table 2.

Table 2: Spectroscopic Data

| Technique | Expected Features | Source(s) |

| ¹H NMR | Aromatic protons typically resonate in the range of δ 7.5–8.5 ppm. | [3] |

| ¹³C NMR | Naphthalene ring carbons are expected between δ 120–140 ppm, while the diazo group carbon appears around δ 90–100 ppm. | [3] |

| FT-IR | A characteristic S=O stretch for the sulfonyl chloride group is observed around 1370 cm⁻¹. | [3] |

Synthesis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure optimal yield and purity. The general synthetic pathway involves two key stages: sulfonyl chloride formation and diazotization.[3]

General Synthetic Workflow

The logical flow of the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis. Researchers should adapt this procedure based on the specific starting materials and available laboratory equipment.

Step 1: Formation of the Naphthalenesulfonyl Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

-

Reagents: Charge the flask with a naphthalene sulfonic acid derivative.

-

Reaction: Cool the flask in an ice bath and slowly add chlorosulfonic acid or thionyl chloride dropwise while maintaining a low temperature.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC). Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Diazotization

-

Reaction Setup: In a separate flask, dissolve the naphthalenesulfonyl chloride intermediate in a suitable anhydrous solvent such as dioxane or isopropyl alcohol.[3] Cool the solution to 0-5°C in an ice-salt bath.

-

Reagents: Prepare a solution of sodium nitrite in water.

-

Reaction: Slowly add the sodium nitrite solution to the cooled solution of the sulfonyl chloride while maintaining the temperature below 5°C and ensuring the reaction mixture remains acidic.

-

Isolation and Purification: The target compound, 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, will precipitate from the reaction mixture.[3] Collect the solid by filtration, wash with a cold solvent to remove impurities, and dry under an inert atmosphere to prevent decomposition.[3]

Self-Validating System: Throughout the synthesis, it is crucial to monitor the progress of each step using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] The identity and purity of the intermediate and final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).

Core Reactivity: The Photoinduced Wolff Rearrangement

The most significant chemical transformation of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is the photoinduced Wolff rearrangement.[6][7] This reaction is the cornerstone of its application in photolithography.

Mechanistic Overview

Upon exposure to ultraviolet (UV) light, the diazo group absorbs a photon, leading to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate. This carbene then undergoes a 1,2-rearrangement to form a ketene. The highly electrophilic ketene readily reacts with nucleophiles, such as water present in the photoresist film, to yield a carboxylic acid. This transformation from a nonpolar diazo compound to a polar carboxylic acid is the basis for the change in solubility of the photoresist.[6][7]

The mechanism of the Wolff rearrangement can be either a concerted process or a stepwise process through a carbene intermediate, and the exact pathway can be influenced by the reaction conditions.[8][9][10]

Mechanistic Diagram

The following diagram illustrates the key steps of the photoinduced Wolff rearrangement and subsequent hydrolysis.

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Diazo-1-naphthol-5-sulfonyl chloride | C10H5ClN2O3S | CID 107462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | 3770-97-6 | Benchchem [benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 1-萘磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Diazonaphthoquinone - Wikipedia [en.wikipedia.org]

- 7. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Wolff-Rearrangement [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Synthesis and characterization of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

An In-depth Technical Guide to the Synthesis and Characterization of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, a key diazonaphthoquinone (DNQ) derivative. Known chemically as 1,2-Naphthoquinonediazide-5-sulfonyl chloride, this compound is a cornerstone photoactive component in positive photoresists used extensively in the semiconductor and microelectronics industries.[1][2][3] This document details a robust synthetic protocol, explains the rationale behind methodological choices, outlines critical safety procedures for handling energetic diazo compounds, and presents a full suite of characterization techniques required for structural verification and purity assessment. It is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of advanced photolithographic materials.

Introduction: The Role of DNQ-Sulfonyl Chloride in Photoresist Technology

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS No: 3770-97-6) is a diazo derivative of naphthoquinone.[1][4] Its significance lies in its photochemical reactivity. When blended with phenolic polymers like novolac resins, it functions as a dissolution inhibitor, rendering the photoresist film insoluble in aqueous base developers.[1][5]

The magic happens upon exposure to UV light. The DNQ moiety undergoes a photolytic Wolff rearrangement, extruding molecular nitrogen (N₂) to form a highly reactive ketene intermediate.[1][6] This ketene rapidly reacts with ambient water present in the resist film to yield a base-soluble indene carboxylic acid.[1][7] This light-induced transformation from an inhibitor to a soluble species creates a solubility differential between the exposed and unexposed regions of the photoresist, allowing for the precise formation of relief images during the development process.[1] This fundamental mechanism has been a pillar of microfabrication for decades.

Critical Safety Protocols for Handling Diazo Compounds

Diazo compounds are high-energy molecules and must be treated with extreme caution due to their potential for explosive decomposition and toxicity.[8][9] Adherence to strict safety protocols is not optional; it is a prerequisite for any experimental work.

-

Toxicity and Exposure: Diazo compounds are presumed to be highly toxic and can cause irritation to the skin, eyes, and respiratory tract.[4][8][10] All manipulations must be performed within a certified chemical fume hood.

-

Explosion Hazard: Acyclic and aromatic diazo compounds can be explosive, especially when concentrated, heated, or subjected to shock.[8][9][10] NEVER concentrate the final product or intermediates to dryness unless behind a blast shield and with extensive prior small-scale testing. It is best to store and use them as solutions where possible.[10]

-

Personal Protective Equipment (PPE): ANSI-approved safety goggles, a face shield, a flame-resistant lab coat, and nitrile gloves are mandatory.[10]

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from light, heat, and sources of ignition.[10][11] The container must be tightly closed and clearly labeled with all appropriate hazard warnings.

-

Waste Disposal: Traces of diazo compounds should be quenched before disposal. A common method is the careful addition of acetic acid to decompose the diazo group, followed by appropriate waste stream disposal.[8]

Synthesis of 1,2-Naphthoquinonediazide-5-sulfonyl chloride

The most reliable and contemporary methods for synthesizing the title compound involve the conversion of the corresponding sulfonic acid or its salt into the sulfonyl chloride. The protocol detailed below is based on the use of diphosgene, a safer liquid alternative to gaseous phosgene, in the presence of a tertiary amine base.[12][13]

Rationale of the Synthetic Approach

The core transformation is the conversion of a sulfonate salt (R-SO₃⁻Na⁺) to a sulfonyl chloride (R-SO₂Cl).

-

Starting Material: Sodium 1,2-naphthoquinonediazido-5-sulfonate is the ideal precursor. It is a stable, commercially available solid.

-

Chlorinating Agent: Diphosgene (trichloromethyl chloroformate) serves as the source of the carbonyl dichloride (phosgene) in situ. It is less volatile and easier to handle than phosgene gas. In the presence of a tertiary amine, it efficiently converts sulfonic acids/salts to sulfonyl chlorides.

-

Base: Triethylamine (Et₃N) is used as an acid scavenger. It activates the diphosgene and neutralizes the hydrogen chloride (HCl) and other acidic byproducts generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent for the reactants and is inert under the reaction conditions.

-

Temperature: The reaction is conducted at very low temperatures (-50 to -40 °C) to mitigate the exothermic nature of the reaction and to prevent the thermal decomposition of the sensitive diazo functionality.[12][13]

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of the target DNQ-sulfonyl chloride.

Detailed Experimental Protocol

This protocol is adapted from established patent literature and should only be performed by trained chemists with appropriate safety measures in place.[13]

-

Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend sodium 1,2-naphthoquinone-2-diazide-5-sulfonate (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

-

Cooling: Cool the suspension to -50 °C using a dry ice/acetone bath.

-

Base Addition: Add triethylamine (2.0 eq) to the cooled suspension while maintaining the temperature at -50 °C.

-

Chlorination: Prepare a solution of diphosgene (1.1 eq) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above -45 °C.

-

Reaction: Stir the reaction mixture vigorously at -50 °C for 60 minutes after the addition is complete.

-

Workup: Allow the reaction mixture to warm to room temperature. Remove the dichloromethane and excess triethylamine under reduced pressure using a rotary evaporator.

-

Precipitation: Pour the resulting solid residue into a beaker of ice-water and stir for 5-10 minutes to precipitate the product and dissolve inorganic salts.

-

Isolation: Collect the yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with ice-cold water until the washings are neutral.

-

Drying: Dry the product in a vacuum desiccator over P₂O₅. An expected yield is typically around 80%.[12]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Summary of Analytical Data

The following table summarizes the expected characterization data for 1,2-Naphthoquinonediazide-5-sulfonyl chloride.

| Analytical Technique | Characteristic Feature | Expected Result / Observation | Reference |

| IR Spectroscopy | N≡N Asymmetric Stretch | Strong, sharp absorbance at 2100-2180 cm⁻¹ | [14] |

| C=O Stretch | Strong absorbance around 1620-1640 cm⁻¹ | ||

| S=O Asymmetric/Symmetric Stretch | Two strong absorbances at ~1370 cm⁻¹ and ~1180 cm⁻¹ | ||

| ¹H-NMR Spectroscopy | Aromatic Protons | Complex multiplets in the 7.0-8.5 ppm range | [7][12] |

| ¹³C-NMR Spectroscopy | Diazo-Carbon (C-N₂) | Characteristic signal in the 60-90 ppm range | [14] |

| Carbonyl Carbon (C=O) | Signal in the 180-190 ppm range | ||

| Mass Spectrometry (MS) | Molecular Ion & Fragmentation | Molecular Ion Peak (M⁺) and a prominent M-28 peak (loss of N₂) | [14] |

| UV-Vis Spectroscopy | Electronic Transitions | Absorption maxima (λmax) around ~340 nm and ~400 nm | [12][14] |

Logic of Spectroscopic Characterization

Caption: Logical workflow for the structural confirmation of the product.

-

The Indisputable Evidence from IR: The most telling piece of data comes from Infrared spectroscopy.[15][16] A strong, sharp absorption band in the relatively clean spectral window of 2100-2180 cm⁻¹ is definitive proof of the N≡N asymmetric stretch of the diazo group.[14] Its presence is a primary indicator of successful synthesis.

-

Mapping the Skeleton with NMR: ¹H and ¹³C NMR spectroscopy provides a complete map of the molecule's carbon-hydrogen framework.[17][18] The complex splitting patterns in the aromatic region confirm the substituted naphthalene ring system, while the unique upfield chemical shift of the sp² carbon bonded to the diazo group provides further evidence of the desired structure.[14]

-

Confirmation by Mass Loss: Mass spectrometry offers final validation. The observation of the correct molecular ion peak confirms the elemental composition (C₁₀H₅ClN₂O₃S). More importantly, the characteristic fragmentation pattern showing a prominent loss of 28 atomic mass units (corresponding to a neutral N₂ molecule) is a hallmark of diazo compounds.[14]

Conclusion

The synthesis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is a well-established but hazardous procedure that is critical for the production of photoresist materials. By understanding the causal chemistry—the role of each reagent, the necessity of low temperatures, and the inherent instability of the target molecule—researchers can safely and efficiently produce this valuable compound. The multi-technique characterization approach outlined provides a robust, self-validating method to ensure the structural integrity and purity of the final product, which is essential for its application in high-precision microfabrication.

References

-

Title: Diazonaphthoquinone Source: Wikipedia URL: [Link]

-

Title: Application of diazonaphthoquinone/novolak photosensitive material for photography image formation Source: SPIE Digital Library URL: [Link]

-

Title: Phenyldiazomethane SOP.pdf Source: MSU Chemistry URL: [Link]

- Title: Tobias acid compositions and diazotization thereof Source: Google Patents URL

-

Title: A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

-

Title: Diazo Safety Data Sheet Source: IKONICS URL: [Link]

- Title: Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride Source: Google Patents URL

-

Title: Application of diazonaphthoquinone/novolak photosensitive material for photography image formation | Request PDF Source: ResearchGate URL: [Link]

-

Title: Explosive hazards of diazo compounds and what practical precautions are necessary Source: Royal Society of Chemistry URL: [Link]

- Title: A kind of synthesis preparation method of naphthoquinones sulfonic acid chloride Source: Google Patents URL

- Title: Method for producing 1,2-naphthoquinone-2-diazide-4-sulfonyl chloride Source: Google Patents URL

- Title: Process for preparing reactive azo dyes Source: Google Patents URL

-

Title: Synthesis of 1-naphthalenesulfonyl chloride Source: PrepChem.com URL: [Link]

-

Title: Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation Source: PMC - NIH URL: [Link]

-

Title: Femtosecond midinfrared study of the photoinduced Wolff rearrangement of diazonaphthoquinone Source: PubMed URL: [Link]

- Title: Process for the preparation of diazonaphthoquinone sulfonyl chlorides with diphosgene and triphosgene Source: Google Patents URL

- Title: A process for the preparation of diazonaphthoquinonesulfonylchlorides using diphosgene and triphosgene Source: Google Patents URL

- Title: Method for producing 1,2-Naphthoquinone-2-diazide-4-sulfonyl chloride Source: Google Patents URL

-

Title: IR and NMR spectroscopy Source: Slideshare URL: [Link]

-

Title: NMR vs IR Spectroscopy: Determine Functional Groups Source: Patsnap Eureka URL: [Link]

-

Title: NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy Source: Universal Class URL: [Link]

Sources

- 1. Diazonaphthoquinone - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS 3770-97-6: 1,2-Naphthoquinonediazide-5-sulfonyl chlori… [cymitquimica.com]

- 4. 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | 3770-97-6 | Benchchem [benchchem.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Femtosecond midinfrared study of the photoinduced Wolff rearrangement of diazonaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. ikonics.com [ikonics.com]

- 12. DE60222376T2 - Process for the preparation of diazonaphthoquinone sulfonyl chlorides with diphosgene and triphosgene - Google Patents [patents.google.com]

- 13. EP1348693A1 - A process for the preparation of diazonaphthoquinonesulfonylchlorides using diphosgene and triphosgene - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. IR and NMR spectroscopy | PPTX [slideshare.net]

- 16. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 18. gcms.cz [gcms.cz]

An In-Depth Technical Guide to 1,2-Naphthoquinonediazide-5-sulfonyl Chloride (CAS 3770-97-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Naphthoquinonediazide-5-sulfonyl chloride, registered under CAS number 3770-97-6, is a fascinating polyfunctional aromatic compound that stands at the intersection of materials science and medicinal chemistry.[1] While its most prominent application lies in the semiconductor industry as a key component in photoresists for photolithography, its structural motifs—the naphthoquinone core and the reactive sulfonyl chloride group—hint at a broader utility, including as a versatile intermediate in the synthesis of novel therapeutic agents.[2][3][4]

This guide provides a comprehensive overview of the physicochemical properties of 1,2-Naphthoquinonediazide-5-sulfonyl chloride, delving into its chemical identity, structural characteristics, and key data points. We will explore its primary application in photolithography, detailing the underlying photochemical mechanism. Furthermore, this document will provide standardized experimental protocols for the determination of its fundamental properties and discuss its emerging relevance in the context of drug discovery.

Section 1: Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. 1,2-Naphthoquinonediazide-5-sulfonyl chloride is known by several synonyms, reflecting its complex structure. The IUPAC name is 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride.[5]

The molecule features a bicyclic naphthalene core functionalized with a diazoquinone moiety and a sulfonyl chloride group. The diazo and carbonyl groups on one ring confer its photoactive properties, while the sulfonyl chloride on the other ring serves as a reactive handle for further chemical modification.[1]

Table 1: Chemical Identifiers for CAS 3770-97-6

| Identifier | Value | Source(s) |

| CAS Number | 3770-97-6 | [6] |

| IUPAC Name | 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride | [5] |

| Synonyms | 2-Diazo-1-naphthol-5-sulfonyl chloride, 1,2-Naphthoquinone-2-diazido-5-sulfonyl chloride | [6] |

| Molecular Formula | C₁₀H₅ClN₂O₃S | [5] |

| InChI | InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H | [7] |

| InChIKey | DZQQBMOSBPOYFX-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl |

Section 2: Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physicochemical properties is crucial for its application, whether in a manufacturing process or a synthetic chemistry lab. The data presented below has been compiled from various sources to provide a detailed profile of 1,2-Naphthoquinonediazide-5-sulfonyl chloride.

Table 2: Physicochemical Properties of CAS 3770-97-6

| Property | Value | Source(s) |

| Molecular Weight | 268.68 g/mol | |

| Appearance | White to light-colored crystalline solid; Dark brown crystalline powder | [5] |

| Melting Point | 139 °C (with decomposition) | [5] |

| Density | 1.264 g/cm³ | [6] |

| Water Solubility | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in dioxane; slightly soluble in chloroform | [8] |

| LogP | 2.50696 | [6] |

| Vapor Pressure | -12 °C (Boiling Point) | [6] |

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and purity assessment of organic compounds.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule, confirming the aromatic and other structural features.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. For 1,2-Naphthoquinonediazide-5-sulfonyl chloride, characteristic strong absorption bands are expected for the diazo (N₂), carbonyl (C=O), and sulfonyl chloride (SO₂Cl) groups.[8]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule and its fragmentation pattern, which is crucial for confirming its identity. The exact mass is 267.9709409.[5]

Section 3: Applications and Mechanism of Action

Dominant Role in Photolithography

The primary industrial application of 1,2-Naphthoquinonediazide-5-sulfonyl chloride and its derivatives is as photoactive compounds (PACs) in positive photoresists.[4] These resists are essential materials in the manufacturing of microelectronics.[9]

The functionality of diazonaphthoquinone (DNQ) based resists hinges on a light-induced chemical transformation. In unexposed regions, the DNQ compound acts as a dissolution inhibitor, preventing the underlying phenolic resin (typically a novolac resin) from dissolving in an aqueous alkaline developer.[4]

Upon exposure to UV light, the DNQ molecule undergoes a Wolff rearrangement . This photochemical reaction involves the loss of nitrogen gas (N₂) and the formation of a highly reactive ketene intermediate. This ketene then reacts with ambient water molecules present in the resist film to form a base-soluble indene carboxylic acid.[4] This transformation from a dissolution inhibitor to a soluble product creates a solubility differential between the exposed and unexposed regions, allowing for the precise patterning of the substrate.

Caption: Photochemical reaction mechanism of diazonaphthoquinone (DNQ).

Potential in Drug Discovery

While the bulk of its application is in materials science, the inherent reactivity and structural features of 1,2-Naphthoquinonediazide-5-sulfonyl chloride make it a valuable scaffold for medicinal chemistry. The sulfonyl chloride group is a versatile functional handle that can readily react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.[1]

Recent studies have highlighted the potential of naphthoquinone sulfonamide and sulfonate ester derivatives as inhibitors of the P2X7 receptor, a target implicated in inflammatory responses.[3] This suggests that derivatives of 1,2-Naphthoquinonediazide-5-sulfonyl chloride could be explored for the development of novel anti-inflammatory agents. The diazo group can also participate in various metal-catalyzed reactions, further expanding its synthetic utility in creating diverse molecular architectures for drug screening.[2]

Section 4: Experimental Protocols

The following are generalized, yet detailed, protocols for determining key physicochemical properties of solid organic compounds like 1,2-Naphthoquinonediazide-5-sulfonyl chloride.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline substance.

Methodology:

-

Sample Preparation: Ensure the sample of 1,2-Naphthoquinonediazide-5-sulfonyl chloride is completely dry and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (139 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Qualitative Solubility Assessment

Understanding a compound's solubility is fundamental for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Place approximately 10-20 mg of 1,2-Naphthoquinonediazide-5-sulfonyl chloride into a small test tube.

-

Add 1 mL of the selected solvent.

-

Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the mixture for the presence of undissolved solid.

-

-

Classification:

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. The following is a representative method for analyzing diazonaphthoquinone derivatives.[9]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 80:20 v/v).[9] The exact ratio may require optimization.

-

Sample Preparation: Accurately weigh a small amount of 1,2-Naphthoquinonediazide-5-sulfonyl chloride and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration (e.g., 10-50 µg/mL).[9]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[9]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Determined by the UV-Vis spectrum of the compound (typically in the range of 254-400 nm for DNQ derivatives).

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Caption: A generalized workflow for purity analysis by HPLC.

Section 5: Safety and Handling

1,2-Naphthoquinonediazide-5-sulfonyl chloride should be handled with care in a laboratory setting, following standard safety protocols.

-

Hazards: This compound may cause skin and eye irritation.[5] As a diazo derivative, it has the potential to be explosive, especially when subjected to heat, friction, or shock.[5] It may be toxic if ingested.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use this compound in a well-ventilated area or a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials. It is recommended to store under refrigerated conditions (2-8 °C).[8]

Conclusion

1,2-Naphthoquinonediazide-5-sulfonyl chloride (CAS 3770-97-6) is a compound of significant industrial importance, primarily due to its role as a photoactive component in photoresists. Its well-defined photochemical mechanism, the Wolff rearrangement, allows for its effective use in high-precision lithographic processes. Beyond its established applications in microfabrication, its chemical structure presents intriguing possibilities for the synthesis of novel compounds with potential biological activity. The presence of a reactive sulfonyl chloride group on a naphthoquinone scaffold makes it a valuable starting material for creating libraries of derivatives for drug discovery, particularly in the search for new anti-inflammatory agents. A thorough understanding of its physicochemical properties, coupled with appropriate analytical and handling procedures, is essential for harnessing its full potential in both materials science and medicinal chemistry research.

References

- EP0524634B1 - Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride - Google P

-

CAS#:3770-97-6 | 1,2-Naphthoquinone-2-diazido-5-sulfonyl Chloride | Chemsrc. (URL: [Link])

-

SODIUM 1,2-NAPHTHOQUINONE-2-DIAZIDE-5-SULFONATE - gsrs. (URL: [Link])

-

2-Diazo-1-naphthol-5-sulfonyl chloride | C10H5ClN2O3S | CID 107462 - PubChem. (URL: [Link])

-

A simple HPLC method for determination of 2-diazonaphthoquinone-5-sulphonicacid phenyl ester used in positive photoresists - ResearchGate. (URL: [Link])

- CN103483241A - Diazonaphthoquinone sulfonate derivative - Google P

- DIAZONAPHTHOQUINONES: SYNTHESIS, REACTIONS AND APPLICATIONS Dina I. A. Othman1,2 and Mitsuru Kitamura2* 1Department of Pharmaceu. (URL: not available)

-

A simple HPLC method for determination of 2-diazonaphthoquinone-5-sulphonic acid phenyl ester used in positive photoresists - ResearchGate. (URL: [Link])

-

Diazonaphthoquinones: Synthesis, Reactions and Applications | Request PDF - ResearchGate. (URL: [Link])

-

High-performance liquid chromatographic method of photoactive compounds based on diazonaphthoquinone for positive photoresists - PubMed. (URL: [Link])

-

Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PubMed Central. (URL: [Link])

-

Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking | Organic Letters - ACS Publications. (URL: [Link])

-

Diazonaphthoquinone - Wikipedia. (URL: [Link])

-

Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines - MDPI. (URL: [Link])

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazonaphthoquinone - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. CAS#:3770-97-6 | 1,2-Naphthoquinone-2-diazido-5-sulfonyl Chloride | Chemsrc [chemsrc.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2-Diazo-1-naphthol-5-sulfonyl chloride | C10H5ClN2O3S | CID 107462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. High-performance liquid chromatographic method of photoactive compounds based on diazonaphthoquinone for positive photoresists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomerism and Tautomeric Forms of Diazo Naphthalenone Derivatives

Foreword

Diazo naphthalenone derivatives represent a fascinating and functionally rich class of compounds that stand at the crossroads of synthetic chemistry, materials science, and pharmacology. Their unique electronic and structural characteristics, governed by complex isomerism and tautomerism, dictate their reactivity and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the nuanced structural chemistry of these molecules. We will delve into the fundamental principles of their isomerism, unravel the dynamics of their tautomeric forms, and present the analytical methodologies crucial for their characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to equip the reader with a robust understanding of diazo naphthalenone derivatives and their potential for innovation.

Foundational Concepts: Understanding the Core Structure

Diazo naphthalenones, also known as diazonaphthoquinones, are characterized by a naphthalene ring system bearing both a ketone and a diazo functional group. The relative positions of these two groups give rise to the primary layer of structural isomerism.[1][2] The two most common and extensively studied isomers are the 1,2- and 2,1-diazonaphthalenones, derived from 1-naphthol and 2-naphthol, respectively.[1]

-

1-Diazo-2(1H)-naphthalenone: In this isomer, the diazo group is at the C1 position, and the carbonyl group is at the C2 position.

-

2-Diazo-1(2H)-naphthalenone: Conversely, this isomer has the diazo group at the C2 position and the carbonyl group at the C1 position.

This positional isomerism profoundly influences the electronic distribution and, consequently, the chemical and physical properties of the molecule.[3][4][5]

The Dynamic Equilibrium: Tautomeric Forms

Beyond simple structural isomerism, diazo naphthalenone derivatives exhibit a dynamic equilibrium between tautomeric forms.[2] Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[2] In the context of diazo naphthalenones, the primary tautomerism at play is a form of keto-enol tautomerism, specifically involving the diazo and carbonyl functionalities, leading to distinct azo-naphthol and quinone-hydrazone forms.[6][7][8]

This equilibrium is not static; it is influenced by a variety of factors including the solvent, temperature, pH, and the presence of electron-donating or electron-withdrawing substituents on the naphthalene ring.[8][9][10] Understanding and controlling this equilibrium is paramount, as the predominant tautomeric form dictates the molecule's reactivity and its interactions with biological targets.[11]

Azo-Naphthol vs. Quinone-Hydrazone Tautomers

The two key tautomeric forms are:

-

Azo-Naphthol Form: Characterized by a hydroxyl group on the naphthalene ring and an azo group (-N=N-).

-

Quinone-Hydrazone Form: Characterized by a carbonyl group on the naphthalene ring and a hydrazone group (>C=N-NH-).

The quinone-hydrazone form is often found to be more stable in the solid state and in polar solvents due to the potential for intramolecular hydrogen bonding.[8][10]

Synthesis and Characterization: Methodologies and Insights

The synthesis of diazo naphthalenone derivatives is typically achieved through a diazo-transfer reaction.[1] A common and efficient method involves the reaction of the corresponding naphthol with an azide source, such as 2-azido-1,3-dimethylimidazolinium chloride (ADMC).[1]

General Synthetic Protocol: Diazo-Transfer Reaction

Objective: To synthesize 1-diazo-2(1H)-naphthalenone from 1-naphthol.

Materials:

-

1-Naphthol

-

2-Azido-1,3-dimethylimidazolinium chloride (ADMC)

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

-

Sodium azide

-

2-Chloro-1,3-dimethylimidazolinium chloride

Step-by-Step Procedure:

-

Preparation of ADMC: In a well-ventilated fume hood, dissolve 2-chloro-1,3-dimethylimidazolinium chloride in a suitable solvent and carefully add sodium azide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Diazo-Transfer: Dissolve 1-naphthol in anhydrous dichloromethane.

-

Add the prepared ADMC solution to the 1-naphthol solution.

-

Add a base, such as triethylamine, to the reaction mixture to facilitate the reaction.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-diazo-2(1H)-naphthalenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the diazo compound.

-

Base: The base is necessary to deprotonate the naphthol, making it more nucleophilic and facilitating the reaction with ADMC.

-

Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Spectroscopic and Analytical Characterization

A combination of spectroscopic and analytical techniques is indispensable for the unambiguous characterization of the structural isomers and the elucidation of the tautomeric equilibrium.[6][8][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and 15N NMR, is a powerful tool for distinguishing between isomers and quantifying the ratio of tautomers in solution.[6]

-

1H NMR: The chemical shift of the proton involved in the tautomeric equilibrium (e.g., the NH proton in the hydrazone form) is highly informative. A downfield chemical shift (around 16-17 ppm) is characteristic of the hydrazone tautomer.[6]

-

13C NMR: The chemical shift of the carbon atom of the carbonyl group (around 200 ppm) versus the enolic carbon provides direct evidence for the predominant tautomeric form.[9]

-

15N NMR: This technique directly probes the nitrogen environment and can definitively distinguish between the azo and hydrazone forms. The coupling constant (1JNH) is also indicative of the hydrazone tautomer.[6]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The position of the carbonyl stretching frequency (νC=O) is a key diagnostic tool. A lower frequency suggests the presence of intramolecular hydrogen bonding, which is characteristic of the quinone-hydrazone form.

-

UV-Vis Spectroscopy: The absorption spectra of the azo-naphthol and quinone-hydrazone forms are distinct. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent polarity and can be used to study the tautomeric equilibrium.[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise bond lengths and angles in the solid state.[13][14][15][16] This technique can unequivocally determine which tautomeric form is present in the crystalline state and provide insights into intermolecular interactions.[13]

Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) and other computational methods are increasingly used to predict the relative stabilities of different isomers and tautomers.[11][17][18] These calculations can provide valuable insights into the energetics of the tautomeric equilibrium and help to interpret experimental spectroscopic data.[11]

Data Summary: Calculated Relative Stabilities of Tautomers

| Tautomeric Form | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| Azo-Naphthol | DFT (B3LYP) | 6-31G(d) | +2.5 |

| Quinone-Hydrazone | DFT (B3LYP) | 6-31G(d) | 0.0 |

Note: The above data is illustrative and the actual relative energies will depend on the specific derivative and the computational level of theory.

Implications for Drug Development and Reactivity

The structural isomerism and tautomeric equilibrium of diazo naphthalenone derivatives have profound implications for their reactivity and potential applications in drug development.

-

Reactivity: The different tautomers exhibit distinct reactivity profiles. For instance, the quinone-hydrazone form may be more susceptible to nucleophilic attack at the carbonyl carbon, while the azo-naphthol form may undergo different photochemical reactions.

-

Biological Activity: The specific three-dimensional structure and electronic properties of the predominant tautomer will determine its ability to bind to a biological target, such as an enzyme or receptor. Understanding the tautomeric equilibrium is therefore critical for structure-activity relationship (SAR) studies and rational drug design.

Visualizing the Concepts

Structural Isomers of Diazo Naphthalenone

Caption: Dynamic equilibrium between tautomeric forms.

Experimental Workflow for Characterization

Sources

- 1. researchgate.net [researchgate.net]

- 2. adichemistry.com [adichemistry.com]

- 3. Structural isomer - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. sciforum.net [sciforum.net]

- 13. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sci-Hub. On tautomerism of diazinones / Computational and Theoretical Chemistry, 2013 [sci-hub.ru]

- 18. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the spectroscopic analysis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, a compound of significant interest in organic synthesis and materials science, particularly in the formulation of photoresists.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only procedural details but also the underlying scientific principles that govern the spectroscopic characterization of this complex molecule.

Introduction: The Structural Significance of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS No. 3770-97-6) is a polyfunctional aromatic compound featuring a naphthalenesulfonyl chloride moiety, a diazo group, and a ketone.[3][4] This unique combination of functional groups dictates its reactivity and makes it a valuable intermediate in various chemical transformations.[3] Its primary application lies in the field of microlithography, where diazonaphthoquinone (DNQ) derivatives are key components of positive photoresists.[1] Upon exposure to light, the DNQ moiety undergoes a Wolff rearrangement, leading to a change in solubility that is fundamental to the patterning process in semiconductor manufacturing.[1]

A thorough understanding of the molecular structure is paramount for predicting and controlling its chemical behavior. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating and confirming the intricate structural details of this molecule. This guide will delve into the practical and theoretical aspects of acquiring and interpreting high-quality NMR and IR spectra of this compound.

PART 1: Ensuring Scientific Integrity - Safety and Handling

Trustworthiness in experimental work begins with safety. Diazo compounds, as a class, are known to be energetic and potentially explosive, especially in the dry state.[5] Therefore, adherence to strict safety protocols is non-negotiable.

Key Safety Considerations:

-

Handling: Always handle 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Storage: Store the compound in a cool, dry, and dark place, away from heat, light, and sources of ignition.[6] Refrigeration is often recommended.[7]

-

Contamination: Avoid contact with strong acids, bases, and oxidizing agents, as these can catalyze decomposition.[8]

-

Spills: In case of a spill, do not panic. Evacuate the area and, if safe to do so, absorb the spill with an inert material and dispose of it as hazardous waste.[6]

The following DOT script visualizes a basic safety workflow for handling this compound.

Caption: A flowchart outlining the essential safety steps for handling diazo compounds.

PART 2: The Core of the Analysis - Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For a compound as complex as 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is often necessary for unambiguous structural elucidation.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds. The choice of solvent can slightly influence chemical shifts.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

-

Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

The following diagram illustrates the NMR sample preparation workflow.

Caption: A step-by-step workflow for preparing a high-quality NMR sample.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is expected to show a complex pattern of signals in the aromatic region. Based on the structure, we can predict the following:

-

Aromatic Protons (approx. 7.0-9.0 ppm): The five protons on the naphthalene ring system will appear as a series of multiplets. The exact chemical shifts and coupling patterns will depend on the electronic effects of the sulfonyl chloride, ketone, and diazo groups. Protons in close proximity to the electron-withdrawing sulfonyl chloride group are expected to be shifted downfield.

-

No Aliphatic Protons: There are no protons in the aliphatic region of the spectrum.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (approx. 180-200 ppm): The ketone carbonyl carbon (C5) is expected to appear significantly downfield.

-

Aromatic Carbons (approx. 120-150 ppm): The ten carbons of the naphthalene ring system will give rise to a series of signals in this region. Quaternary carbons (those without attached protons) will typically have weaker signals.

-

Diazo Carbon (approx. 60-90 ppm): The carbon bearing the diazo group (C6) is expected to appear in this range, though its chemical shift can be variable.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, 2D NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons within the naphthalene ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Predicted Spectroscopic Data Summary

| Technique | Expected Chemical Shift / Wavenumber Range | Assignment |

| ¹H NMR | 7.0 - 9.0 ppm | Aromatic Protons |

| ¹³C NMR | 180 - 200 ppm | C=O (Ketone) |

| 120 - 150 ppm | Aromatic Carbons | |

| 60 - 90 ppm | C=N₂ (Diazo) | |

| IR | 2100 - 2150 cm⁻¹ | C=N₂ Stretch (Diazo) |

| 1600 - 1650 cm⁻¹ | C=O Stretch (Ketone) | |

| 1370 - 1380 cm⁻¹ & 1170 - 1190 cm⁻¹ | S=O Stretch (Sulfonyl Chloride) | |

| 1500 - 1600 cm⁻¹ | C=C Stretch (Aromatic) |

Note: These are predicted ranges. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation

The most common methods for solid samples are:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and often preferred method.

IR Spectral Interpretation

The IR spectrum of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- will be characterized by the following key absorption bands:[9]

-

Diazo Group (C=N₂): A very strong and sharp absorption band is expected in the region of 2100-2150 cm⁻¹ . This is a highly characteristic peak for the diazo functionality.

-

Carbonyl Group (C=O): A strong absorption band corresponding to the ketone stretching vibration should appear in the range of 1600-1650 cm⁻¹ . The conjugation with the aromatic system and the diazo group will influence its exact position.

-

Sulfonyl Chloride Group (S=O): Two strong absorption bands are characteristic of the sulfonyl chloride group: an asymmetric stretch typically around 1370-1380 cm⁻¹ and a symmetric stretch around 1170-1190 cm⁻¹ .

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the naphthalene ring.

-

Aromatic C-H Stretching: These bands will appear above 3000 cm⁻¹ .

The logical relationship for interpreting the key IR peaks is visualized below.

Caption: A diagram showing the correlation between key IR absorption bands and the functional groups in the molecule.

Conclusion

The spectroscopic analysis of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- requires a meticulous and multi-faceted approach. By combining careful sample preparation, appropriate safety precautions, and the synergistic use of ¹H NMR, ¹³C NMR, and IR spectroscopy, researchers can confidently elucidate and verify the structure of this important chemical intermediate. The application of advanced 2D NMR techniques is particularly crucial for the unambiguous assignment of the complex aromatic signals. This guide provides a foundational framework for conducting and interpreting these analyses, empowering scientists to achieve a deeper understanding of this molecule's structure and reactivity.

References

-

PubChem. (n.d.). 2-Diazo-1-naphthol-5-sulfonyl chloride. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonaphthoquinone. Retrieved from [Link]

-

SpectraBase. (n.d.). FTIR of 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride. Retrieved from [Link]

-

Zhang, Y., et al. (2009). Study on diazonaphthoquinone positive photoresist composition for LCD. ResearchGate. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-. Retrieved from [Link]

-

PubChem. (n.d.). 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid. Retrieved from [Link]

Sources

- 1. Diazonaphthoquinone - Wikipedia [en.wikipedia.org]

- 2. Dissolution Behavior of Fluoroalkylated Diazonaphthoquinone and Its Blends with Fluorinated Copolymers under UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | 3770-97-6 | Benchchem [benchchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. scienceopen.com [scienceopen.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Molecular weight and formula of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

An In-Depth Technical Guide to 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, a versatile diazo compound with significant applications in organic synthesis and materials science. We will delve into its fundamental properties, synthesis, reactivity, and critical safety protocols, offering field-proven insights beyond standard data sheets.

Part 1: Core Chemical Identity and Physicochemical Properties

The compound, systematically named 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-, belongs to the diazonaphthoquinone (DNQ) class of compounds. Its unique structure, combining a reactive sulfonyl chloride and a photoactive diazo ketone, is central to its utility.

Key Chemical Identifiers

A summary of the primary chemical identifiers for this compound is presented below for unambiguous identification in research and regulatory contexts.

| Identifier | Value |

| Molecular Formula | C₁₀H₅ClN₂O₃S[1][2] |

| Molecular Weight | 268.68 g/mol [1][2] |

| Primary CAS Number | 3770-97-6[1][2] |

| Alternate CAS Number | 138863-74-8[1][3] |

| IUPAC Name | 5-chlorosulfonyl-2-diazonionaphthalen-1-olate[4] |

| Synonyms | 2-Diazo-1-naphthol-5-sulfonyl chloride, 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride[3][4] |

| InChI Key | DZQQBMOSBPOYFX-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value/Description |

| Appearance | White to light-colored crystalline solid.[4] |

| Solubility | Insoluble in water.[4] |

| Stability | Self-reactive; may develop pressure in sealed containers. Sensitive to heat, light, acids, and alkalis.[5][6] |

Structural Chemistry: Tautomerism and Isomerism

The structural complexity of this molecule is notable. It exists in a dynamic equilibrium between keto and enol tautomeric forms, a phenomenon that significantly influences its reactivity.[1] The equilibrium is sensitive to environmental factors such as solvent polarity and pH.[1] In polar protic solvents, the keto form is generally favored.[1]

Positional isomers, such as 2-diazo-1-naphthol-4-sulfonyl chloride, share the same molecular formula but exhibit different substitution patterns and, consequently, distinct chemical properties.[1]

Caption: Generalized synthetic pathway.

Experimental Protocol: Synthesis of 1-Naphthalenesulfonyl Chloride

This protocol is an example of the chlorination step, adapted from established procedures. [7]The choice of an aprotic solvent like acetonitrile prevents unwanted hydrolysis of the phosphorus oxychloride and the product.

Materials:

-

Sodium α-naphthalenesulfonate (133 g)

-

Acetonitrile (260 ml)

-

Dimethylacetamide (7 ml)

-

Phosphorus oxychloride (80 ml)

-

Ice-cold water (2 L)

Procedure:

-

Suspend 133 g of sodium α-naphthalenesulfonate in a mixture of 260 ml of acetonitrile and 7 ml of dimethylacetamide in a suitable reaction vessel.

-

Cool the suspension using a water bath.

-

Slowly add 80 ml of phosphorus oxychloride dropwise to the cooled suspension. Maintain cooling to control the exothermic reaction.

-

After the addition is complete, heat the mixture to 65°C and maintain for one hour.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into 2 L of ice-cold water to precipitate the product.

-

Collect the precipitated grayish-white crystals by filtration.

-

Air-dry the collected solid to yield 1-naphthalenesulfonyl chloride.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. [8]* Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, such as the sulfonyl chloride (S=O stretches) and the diazo (N≡N stretch) moieties. [8]

Part 3: Core Applications and Reaction Mechanisms

The dual functionality of this compound dictates its primary applications. The sulfonyl chloride is a versatile handle for covalent modification, while the diazonaphthoquinone group is photoactive, a property famously exploited in photoresist technology for microelectronics.

Intermediate in Organic Synthesis

The molecule's reactivity makes it a valuable intermediate.

-

Nucleophilic Substitution : The sulfonyl chloride group is an excellent leaving group, readily undergoing substitution reactions with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. [1][9]This is a cornerstone of its use in building more complex molecules.

-

Azo Coupling : The diazo group can react with activated aromatic compounds (like phenols or anilines) to form intensely colored azo compounds, a basis for its potential use in dye manufacturing. [1][9]

Caption: Primary reactive pathways.

Potential in Drug Development and Proteomics

Derivatives of this compound have been explored for various pharmacological applications.

-

Antimicrobial and Antitumor Activity : Certain modified derivatives have shown potential as antibacterial agents and inhibitors of tumor cell proliferation. [1]* Enzyme Inhibition : As a glutamine antagonist, related diazo-oxo compounds can inhibit enzymes that use glutamine as a substrate, a mechanism relevant in cancer therapy. [10]* Proteomics Research : Sulfonated naphthalene compounds are used in proteomics research, likely as labeling or modifying agents for proteins. [3]

Part 4: Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety. This compound presents multiple hazards that must be managed through established protocols.

Hazard Identification

| Hazard Type | Description | Precautionary Statement |

| Physical Hazard | Self-reactive. Heating may cause a fire or explosion. [11][12] | Keep away from heat, sparks, open flames, and hot surfaces. Avoid shock and friction. [11] |

| Health Hazard | Causes skin and serious eye irritation. [1][11]May be toxic by ingestion. [1][4] | Avoid contact with skin, eyes, and clothing. Wear protective gloves, eye protection, and face protection. [11] |

| Reactivity | Reacts with water, acids, alkalis, and oxidizing agents. [5] | Store under inert gas and protect from moisture. Keep away from incompatible materials. [11] |

Protocol: Safe Handling and Storage

Trustworthiness in experimental results begins with safe and stable compound management.

Engineering Controls:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Facilities should be equipped with an emergency eyewash station and safety shower. [5] Personal Protective Equipment (PPE):

-

Eye Protection : Safety glasses with side-shields or goggles are mandatory. [13]* Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. [13]* Skin and Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing. [11]* Respiratory Protection : If dust is generated, use a NIOSH-approved respirator. [6] Storage:

-

Store in a tightly closed, original container in a refrigerator (e.g., 4°C). [11]* Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. [11]* Store away from incompatible materials, particularly oxidizing agents, acids, and bases. [5][11]

First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. [11] |

| Skin Contact | Remove contaminated clothing. Gently wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [11] |

| Inhalation | Move victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice if you feel unwell. [11] |

| Ingestion | Wash out mouth with water. Give 1-2 cups of water or milk to drink if the person is conscious. Do not induce vomiting. Seek immediate medical attention. [5][13] |

References

- 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-. Benchchem.

- 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- - Substance Details.

- 6-diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonyl chloride. SpectraBase.

- 1,2-Naphthoquinone-2-diazido-4-sulfonyl Chloride Safety D

- Synthesis of 1-naphthalenesulfonyl chloride. PrepChem.com.

- 2-Diazo-1-naphthol-5-sulfonyl chloride.

- 2-Diazo-1-oxo naphthalene-5-sulfonyl chloride. Santa Cruz Biotechnology.

- Material Safety Data Sheet for 2-Diazo-1-naphthol-4-sulfonyl chloride.

- Material Safety Data Sheet for 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride.

- Material Safety Data Sheet for Diazonaphthoquinonesulfonic esters.

- 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride. Smolecule.

- Sodium 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfon

- Application of 6-diazo-5-oxo-L-leucine in preparation of drugs for preventing and treating psoriasis.

- Process for the preparation of 1,2-naphtho-quinonediazido-5-sulfonyl chloride.

Sources

- 1. 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- | 3770-97-6 | Benchchem [benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Diazo-1-naphthol-5-sulfonyl chloride | C10H5ClN2O3S | CID 107462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. showakako.co.jp [showakako.co.jp]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Buy 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride [smolecule.com]

- 10. Application of 6-diazo-5-oxo-L-leucine in preparation of drugs for preventing and treating psoriasis - Eureka | Patsnap [eureka.patsnap.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Sodium 6-Diazo-5,6-dihydro-5-oxo-1-naphthalenesulfonate [Research for Photosensitive Material] | Starshinechemical [starshinechemical.com]

- 13. showakako.co.jp [showakako.co.jp]

Stability and Storage of Diazo Sulfonyl Chlorides: A Comprehensive Technical Guide

For researchers, scientists, and professionals in drug development, diazo sulfonyl chloride compounds are powerful reagents. However, their utility is intrinsically linked to their stability. This guide provides an in-depth exploration of the factors governing the stability of these compounds and offers field-proven best practices for their storage and handling, ensuring both safety and experimental integrity.

Introduction to Diazo Sulfonyl Chlorides

Diazo sulfonyl chlorides are a class of organic compounds characterized by the presence of both a diazonium group (-N₂⁺) and a sulfonyl chloride group (-SO₂Cl). This unique combination of functional groups makes them highly versatile intermediates in organic synthesis. However, the inherent reactivity of the diazonium group renders these compounds susceptible to decomposition, necessitating careful handling and storage. The stability of these compounds is not a fixed property but is influenced by a delicate interplay of electronic effects, counter-ion interactions, and environmental conditions.

Critical Factors Influencing Stability

The stability of a diazo sulfonyl chloride is a multifactorial issue. Understanding these factors is paramount for predicting reactivity and preventing unwanted decomposition.

Thermal Stability

Thermal decomposition is a primary concern for diazo compounds. The diazonium group can readily extrude nitrogen gas (N₂), a thermodynamically favorable process that can be initiated by heat.[1]

-

Electronic Effects: The electronic nature of the substituents on the aromatic ring significantly impacts thermal stability.

-

Electron-donating groups (EDGs) generally increase the stability of the diazonium salt by delocalizing the positive charge.

-

Electron-withdrawing groups (EWGs) , such as the sulfonyl chloride group itself, tend to destabilize the diazonium salt by increasing the positive charge on the diazonium moiety, thereby weakening the C-N bond.[2]

-

-

Counter-ion Effects: The choice of counter-ion is crucial. Larger, non-nucleophilic counter-ions like tetrafluoroborates (BF₄⁻) or tosylates (TsO⁻) generally confer greater thermal stability compared to smaller, more nucleophilic ions like chlorides (Cl⁻).[3]